![molecular formula C17H14N2O4S B2786380 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate CAS No. 896306-89-1](/img/structure/B2786380.png)
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
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Description
The compound you mentioned seems to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .
Synthesis Analysis
Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For example, (1-Methyl-1H-imidazol-2-yl)methanamine has a molecular weight of 111.15 .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can also vary greatly. For example, (1-Methyl-1H-imidazol-2-yl)methanamine is a solid .Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-19-8-7-18-17(19)24-11-13-9-14(20)15(10-22-13)23-16(21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAQQDGFSMCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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